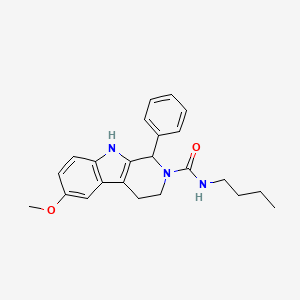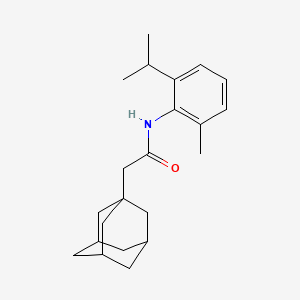![molecular formula C19H16BrNO2S B4379481 4-[(2-bromophenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B4379481.png)
4-[(2-bromophenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide
Overview
Description
4-[(2-bromophenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenoxy group and a thienylmethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromophenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide typically involves a multi-step process. One common method starts with the bromination of phenol to obtain 2-bromophenol. This intermediate is then reacted with formaldehyde to form 2-bromophenoxymethyl alcohol. The alcohol is subsequently converted to the corresponding bromide using hydrobromic acid. Finally, the bromide is reacted with N-(2-thienylmethyl)benzamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-bromophenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-[(2-bromophenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the thienylmethyl group can form π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-bromophenoxy)methyl]-N-(2-methoxyphenyl)benzamide
- 4-[(2-bromophenoxy)methyl]-N-(5-nitro-2-methoxyphenyl)benzamide
- 4-[(2-bromophenoxy)methyl]benzamide
Uniqueness
4-[(2-bromophenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S/c20-17-5-1-2-6-18(17)23-13-14-7-9-15(10-8-14)19(22)21-12-16-4-3-11-24-16/h1-11H,12-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALOBIXJLPBMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{butyl[4-(trifluoromethyl)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4379411.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4379415.png)
![5-(4-isopropylphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4379429.png)
![4-CHLORO-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE](/img/structure/B4379436.png)
![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-2-furamide](/img/structure/B4379447.png)
![METHYL 5-ETHYL-2-({[1-(4-NITROPHENYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE](/img/structure/B4379456.png)
![methyl 2-[({5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4379463.png)
![4-{4-[(4-isopropylphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B4379469.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4379483.png)
![5-[(2-chlorophenoxy)methyl]-N-(3,4-dichlorobenzyl)-2-furamide](/img/structure/B4379490.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B4379494.png)

![N-[4-(dimethylamino)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B4379515.png)
